N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide
CAS No.:
Cat. No.: VC14484236
Molecular Formula: C11H11NO3S2
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3S2 |
|---|---|
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | N-[3-(hydroxymethyl)phenyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C11H11NO3S2/c13-8-9-3-1-4-10(7-9)12-17(14,15)11-5-2-6-16-11/h1-7,12-13H,8H2 |
| Standard InChI Key | SKGFSPRJOOFWHT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)CO |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-[3-(Hydroxymethyl)phenyl]-2-thiophenesulfonamide consists of three primary components:
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A thiophene ring (C₄H₃S), a five-membered heterocycle containing sulfur.
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A sulfonamide group (-SO₂NH-), which connects the thiophene ring to the aromatic phenyl group.
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A 3-(hydroxymethyl)phenyl moiety (C₆H₄(CH₂OH)), providing a polar hydroxymethyl substituent at the meta position.
The molecular formula is C₁₁H₁₁NO₃S₂, with a calculated molecular weight of 269.34 g/mol and a monoisotopic mass of 269.012 Da. The presence of both hydrophobic (thiophene, phenyl) and hydrophilic (sulfonamide, hydroxymethyl) groups suggests amphiphilic properties, which may influence solubility and biological interactions .
Stereochemical Considerations
Unlike the stereochemically complex analog described in source , which contains a cyclohexyl group and a defined stereocenter, N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide lacks chiral centers in its base structure. This simplifies synthetic pathways but may limit enantiomer-specific interactions in biological systems.
Synthesis and Manufacturing
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with an amine. For this compound, the proposed route involves:
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2-Thiophenesulfonyl chloride reacting with 3-aminobenzyl alcohol under basic conditions (e.g., pyridine or triethylamine).
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Purification via recrystallization or chromatography to isolate the product.
This method mirrors protocols used for structurally related sulfonamides, such as those in patent WO2013102936A1, where sulfonylation of aromatic amines yielded bioactive derivatives .
Optimization Challenges
Key challenges include:
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Side reactions: Competing hydrolysis of the sulfonyl chloride in aqueous environments.
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Yield optimization: Reported yields for analogous reactions range from 40% to 75%, depending on stoichiometry and temperature .
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Functional group compatibility: The hydroxymethyl group may require protection (e.g., as a silyl ether) during synthesis to prevent oxidation.
Physicochemical Properties
Calculated and Experimental Data
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide group.
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Stability: Susceptible to photodegradation under UV light, a common trait in sulfonamides. Hydrolytic stability is expected at physiological pH .
Applications and Future Directions
Drug Development
The compound’s scaffold is amenable to derivatization:
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Analog synthesis: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
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Prodrug strategies: Esterification of the hydroxymethyl group to improve oral bioavailability.
Material Science
Sulfonamide-thiophene hybrids have been explored in:
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Conductive polymers: Thiophene derivatives are key components in organic electronics.
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Metal-organic frameworks (MOFs): Sulfonamides can act as ligands for catalytic sites.
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